molecular formula C15H16ClN3O2S B2539075 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 850937-54-1

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2539075
CAS No.: 850937-54-1
M. Wt: 337.82
InChI Key: PRVOFGRTYRMDKL-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted at position 5 with a 3-chlorophenyl group and at position 2 with a sulfanyl (-S-) linker connected to a piperidinyl ethanone moiety. This scaffold is structurally similar to bioactive oxadiazole derivatives reported in anticancer, antifungal, and enzyme inhibition studies .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-6-4-5-11(9-12)14-17-18-15(21-14)22-10-13(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVOFGRTYRMDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an appropriate base, followed by cyclization with an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amines and aldehydes.

    Final Coupling: The final step involves coupling the oxadiazole and piperidine moieties through a sulfanyl linkage, typically using thiolating agents and appropriate coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dechlorinated products.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:
  • Anticancer Activity : Derivatives with pyrimidinylthio propyl substituents (e.g., 4a–g) demonstrated cytotoxicity dependent on aryl group substitution . The target compound’s 3-chlorophenyl group may enhance lipophilicity and membrane permeability compared to 4-substituted analogs.
  • Antifungal Activity : Hybrids incorporating thiadiazole (e.g., 6e) showed ergosterol biosynthesis inhibition, a mechanism absent in purely oxadiazole-based compounds like the target .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in 6e, -Cl in 11a) correlate with enhanced bioactivity in antifungal/anticancer contexts. The target’s 3-chlorophenyl group may offer steric or electronic advantages over 2- or 4-chloro isomers (e.g., C292-0107) .

Physicochemical and Spectral Properties

  • IR/NMR Trends : All compounds show characteristic peaks for C=O (1650–1750 cm⁻¹), C=N (1500–1600 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) . The target compound’s piperidinyl group would introduce distinct aliphatic C-H stretches (~2850–2950 cm⁻¹).
  • Molecular Weight : The target compound’s molecular weight is expected to be ~380–400 g/mol, intermediate between smaller analogs (e.g., 11a at 361.8 g/mol) and bulkier hybrids (e.g., 6e at ~500 g/mol).

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 299.78 g/mol. The chemical structure features a piperidine ring and an oxadiazole moiety, which are known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and piperidine derivatives exhibit significant antimicrobial properties. Research has shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity LevelReference
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. In particular, derivatives with similar structures have been reported to exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For instance, certain oxadiazole derivatives have demonstrated IC50 values as low as 2.14±0.0032.14\pm 0.003 µM against urease .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Reference
Compound DAcetylcholinesterase157.31
Compound EUrease2.14
Compound FButyrylcholinesterase46.42

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets through various mechanisms:

  • Binding Affinity : Docking studies suggest that the compound binds effectively to target proteins, influencing their function.
  • Inhibition of Enzymatic Activity : The presence of the oxadiazole ring enhances the ability to inhibit enzymes critical for bacterial survival and proliferation.
  • Interaction with Membrane Proteins : The piperidine moiety may facilitate interactions with membrane proteins, altering permeability and function.

Case Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various oxadiazole-piperidine derivatives and evaluated their biological activities. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced antibacterial and enzyme inhibitory effects compared to their non-chlorinated counterparts .

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